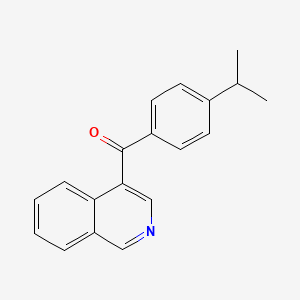

4-(4-Isopropylbenzoyl)isoquinoline

Description

The Isoquinoline (B145761) Scaffold in Contemporary Chemical Research

The isoquinoline framework, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal and materials chemistry. wikipedia.orgquimicaorganica.org First isolated from coal tar in 1885, this heterocyclic system is not merely a synthetic curiosity but is found embedded in a vast array of naturally occurring alkaloids. uop.edu.pk These natural products, derived biosynthetically from the amino acid tyrosine, exhibit a remarkable diversity of physiological effects. wikipedia.org

The significance of the isoquinoline scaffold is underscored by its presence in numerous pharmaceuticals. wikipedia.org Notable examples include the vasodilator papaverine, the antihypertensive agent debrisoquine, and the antiretroviral drug saquinavir. wikipedia.org The structural rigidity and the presence of a basic nitrogen atom allow isoquinoline derivatives to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Beyond medicine, isoquinolines are utilized in the manufacturing of dyes, as corrosion inhibitors, and as ligands in catalysis. wikipedia.org

Advanced Research Perspectives on Substituted Isoquinoline Derivatives

The versatility of the isoquinoline ring system has spurred extensive research into the synthesis and application of its substituted derivatives. The functionalization of the isoquinoline core at its various positions allows for the fine-tuning of its chemical and biological properties. Modern synthetic organic chemistry has witnessed a surge in the development of novel methodologies for constructing and modifying the isoquinoline skeleton, moving beyond classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions.

Current research often focuses on creating libraries of diversely functionalized isoquinolines to screen for new therapeutic agents. The introduction of substituents at the C-1, C-3, and C-4 positions is a common strategy to modulate biological activity. For instance, the development of 4-substituted isoquinolines has been explored for their potential cytotoxic actions against tumor cell lines. Furthermore, fragment-based drug discovery approaches are being employed, using the isoquinoline scaffold as a template to design potent and selective enzyme inhibitors. quimicaorganica.org The ongoing exploration of isoquinoline derivatives continues to open new avenues in drug discovery and materials science.

Contextualization of the 4-(4-Isopropylbenzoyl)isoquinoline Structural Motif

The specific compound, this compound, represents a distinct structural motif within the broader class of isoquinoline derivatives. An extensive review of the current scientific literature reveals a notable lack of specific research focused on this particular molecule. However, its structure can be deconstructed into two key components: the isoquinoline core substituted at the 4-position, and the 4-isopropylbenzoyl group.

The substitution at the C-4 position of the isoquinoline ring is a known strategy for generating novel molecular architectures with potential biological activity. The attachment of a benzoyl moiety, in this case, a 4-isopropylbenzoyl group, introduces a ketone linkage and an additional aromatic ring with a bulky isopropyl substituent. This particular substitution pattern may influence the molecule's steric and electronic properties, which in turn could dictate its interaction with biological targets. While there is a lack of direct experimental data for this compound, the study of related structures, such as 4-(4-alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids as inhibitors of steroid 5α-reductase, suggests that benzoyl-substituted aromatic systems can possess significant bioactivity.

The synthesis of 4-substituted isoquinolines can be achieved through various methods, including the α-alkylation of isoquinoline-4-acetic esters and the Heck reaction with 4-bromoisoquinoline (B23445). The specific synthesis of this compound would likely involve a multi-step process, potentially utilizing a precursor like 4-isopropylbenzyl chloride. Given the established importance of substituted isoquinolines in medicinal chemistry, the this compound motif presents an area for future investigation to determine its potential chemical and pharmacological properties.

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-yl-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)18-12-20-11-16-5-3-4-6-17(16)18/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZDZGZGWZUDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231681 | |

| Record name | 4-Isoquinolinyl[4-(1-methylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-62-5 | |

| Record name | 4-Isoquinolinyl[4-(1-methylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinyl[4-(1-methylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Isopropylbenzoyl Isoquinoline and Analogous Structures

Established Approaches for Isoquinoline (B145761) Ring System Construction

The foundational methods for isoquinoline synthesis have been refined over decades and remain integral to the construction of this heterocyclic system. These reactions typically involve the intramolecular cyclization of a substituted β-phenylethylamine derivative.

First discovered in 1893 by August Bischler and Bernard Napieralski, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides or β-arylethylcarbamates through an intramolecular electrophilic aromatic substitution. wikipedia.orgalchetron.com These dihydroisoquinolines can be subsequently oxidized to form the aromatic isoquinoline ring. wikipedia.orgjk-sci.com

The reaction is conducted under refluxing acidic conditions and necessitates a dehydrating agent. alchetron.com Commonly employed reagents include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and trifluoroacetic anhydride (B1165640) (Tf₂O). alchetron.comnrochemistry.com For substrates that lack electron-donating groups on the benzene (B151609) ring, a mixture of P₂O₅ in refluxing POCl₃ is often the most effective. alchetron.comjk-sci.com The reaction's success is enhanced by the presence of electron-donating groups on the aryl portion of the β-arylethylamide, as this facilitates the electrophilic aromatic substitution. jk-sci.com

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction, differing in the timing of the carbonyl oxygen elimination. wikipedia.orgalchetron.com

Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization. The elimination of the oxygen atom occurs after the ring closure. wikipedia.orgalchetron.com

Mechanism II: In this variation, the elimination of the carbonyl oxygen happens first, leading to the formation of a reactive nitrilium ion intermediate, which then cyclizes. wikipedia.orgalchetron.com It is believed that the specific reaction conditions can influence which mechanism predominates. wikipedia.orgalchetron.com

A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrene (B11656) byproducts. jk-sci.comorganic-chemistry.org This side reaction is considered evidence for the existence of the nitrilium salt intermediate. organic-chemistry.org

The Pomeranz-Fritsch reaction, independently reported by Cäsar Pomeranz and Paul Fritsch in 1893, provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com The reaction typically proceeds in two stages: first, the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (benzalaminoacetal), followed by ring closure induced by a strong acid, such as concentrated sulfuric acid. wikipedia.orgorganicreactions.orgacs.org

This method is valuable for creating isoquinolines with substitution patterns that are difficult to obtain through other synthetic routes. organicreactions.orgresearchgate.net However, the yields can vary widely. organicreactions.orgresearchgate.net To improve the reaction's efficiency, several modifications have been developed. acs.org

Fischer Modification: This involves using fuming sulfuric acid to treat the benzalaminoacetal, which can lead to higher yields. acs.orgnih.gov

Schlittler-Müller Modification: This approach utilizes a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.comnih.govchem-station.com

Bobbitt Modification: This variation involves the hydrogenation of the intermediate imine to an aminoacetal, which then undergoes acid-catalyzed cyclization to yield 1,2,3,4-tetrahydroisoquinolines. thermofisher.comacs.org

Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a chemical reaction where a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. numberanalytics.comnih.govwikipedia.org This reaction can be viewed as a special case of the Mannich reaction. wikipedia.org

The reaction mechanism begins with the formation of a Schiff base, which is then protonated to form an iminium ion. jk-sci.comarkat-usa.org This is followed by an intramolecular electrophilic attack on the aromatic ring (a 6-endo-trig cyclization) and subsequent deprotonation to restore aromaticity and yield the final product. jk-sci.com The reaction is typically catalyzed by acid in a protic solvent, often with heating, but can also proceed in aprotic media, sometimes without an acid catalyst. wikipedia.org

The nucleophilicity of the aromatic ring is crucial; electron-rich rings like indole (B1671886) or pyrrole (B145914) react under mild conditions, whereas less nucleophilic rings like phenyl groups require harsher conditions, such as higher temperatures and strong acids. wikipedia.org The presence of electron-donating substituents on the β-arylethylamine generally leads to higher yields. jk-sci.com

A key feature of the Pictet-Spengler reaction is the potential for stereoselectivity. The construction of the heterocyclic ring can be controlled to produce specific stereoisomers, which is of significant importance in the synthesis of biologically active molecules. numberanalytics.com The use of chiral catalysts or auxiliaries can induce asymmetry, and careful selection of reaction conditions can influence the regioselectivity of the cyclization. numberanalytics.com

As detailed in section 2.1.2, the Pomeranz-Fritsch reaction is a fundamental method for isoquinoline synthesis. wikipedia.orgnumberanalytics.comquimicaorganica.org It involves the acid-mediated electrophilic cyclization of benzalaminoacetals, which are formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. acs.orgnih.gov The reaction has been extensively modified to improve yields and broaden its applicability. acs.orgnih.gov

Modern Catalytic Strategies for Isoquinoline Synthesis

While classical methods are still widely used, modern catalytic strategies offer new avenues for the synthesis of isoquinolines, often with higher efficiency and selectivity.

Palladium catalysis has emerged as a powerful tool in organic synthesis, and its application to the formation of isoquinoline rings has been an area of active research. These methods often involve the cyclization of appropriately functionalized starting materials.

One such approach is the palladium(II)-catalyzed cyclization of 2-(1-alkynyl)arylaldimines in the presence of alkenes. This reaction can produce a variety of 4-(1-alkenyl)-3-arylisoquinolines in moderate to excellent yields. nih.gov The presence of an ortho-methoxy group on the arylaldimine has been shown to promote the palladium-catalyzed cyclization and stabilize the resulting palladium(II) intermediate, leading to improved yields of the isoquinoline products. nih.gov This methodology has also been extended to prepare ketone-containing isoquinolines by using unsaturated alcohols as the alkene component. nih.gov

Furthermore, palladium-catalyzed [4+2] cycloaddition reactions using (2-iodoaryl)allenes as a four-carbon component have been shown to produce dihydronaphthalenes and naphthalenes, which are structurally related to the isoquinoline core. capes.gov.br While not a direct synthesis of the nitrogen-containing heterocycle, these coupling strategies are indicative of the power of palladium catalysis to construct complex aromatic systems that could be precursors to or analogs of 4-aroylisoquinolines.

Copper-Mediated Syntheses

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of isoquinolines and their derivatives, offering mild and efficient pathways. rsc.orgnih.govrsc.org These methods often proceed through intramolecular cyclization or coupling reactions.

One notable approach involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.orgnih.gov This reaction can be performed in water, a green and sustainable solvent, without the need for organic solvents, additives, or ligands. rsc.orgnih.govrsc.org By selecting the appropriate protecting group on the oxime, either isoquinolines or isoquinoline N-oxides can be selectively synthesized in moderate to high yields. rsc.orgnih.gov For instance, using (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime as a substrate in the presence of 10 mol% copper(I) iodide in water at 80°C yields 1-methyl-3-phenylisoquinoline (B8776708) in 92% yield. nih.gov

Another copper-mediated strategy focuses on the oxidative functionalization of C(sp³)–H bonds with isoquinolines. acs.org This ligand-free radical process allows for the preparation of N-alkyl (benzyl) isoquinolin-1(2H)-ones in moderate to high yields. acs.org The reaction of isoquinoline with a C(sp³)–H bond-containing compound, such as toluene, in the presence of a copper catalyst like copper(I) bromide and an oxidant like di-tert-butyl peroxide (DTBP), leads to the formation of N-benzylisoquinolin-1(2H)-one. acs.org

Furthermore, copper-catalyzed annulation of ketones with 2-halobenzamides provides a concise route to functionalized isoquinolin-1(2H)-ones. nih.gov This method is applicable to a wide range of ketones and furnishes the desired products in moderate to excellent yields. nih.gov Additionally, the copper(I)-catalyzed coupling of 2-halobenzylamines with β-keto esters or 1,3-diketones can produce 1,2-dihydroisoquinolines, which then undergo dehydrogenation to yield substituted isoquinolines. organic-chemistry.org

Table 1: Examples of Copper-Mediated Isoquinoline Synthesis

| Starting Materials | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | CuI | Water, 80°C | 1-methyl-3-phenylisoquinoline | 92% | nih.gov |

| Isoquinoline, Toluene | CuBr | DTBP, 100°C | N-benzylisoquinolin-1(2H)-one | Moderate to high | acs.org |

| 2-halobenzamides, Ketones | Copper catalyst | - | Functionalized isoquinolin-1(2H)-ones | Moderate to excellent | nih.gov |

| 2-halobenzylamines, β-keto esters/1,3-diketones | CuI | K₂CO₃, i-PrOH | Substituted isoquinolines | - | organic-chemistry.org |

Rhodium(I)-Catalyzed Annulations and Cyclotrimerizations

Rhodium-catalyzed reactions, particularly those involving C-H activation, have become a cornerstone in the synthesis of complex isoquinoline structures. morressier.comresearchgate.netresearchgate.net These methods offer high efficiency, regioselectivity, and functional group tolerance. nih.govacs.org

Rhodium(I)-catalyzed annulation reactions provide a direct route to isoquinoline derivatives. organic-chemistry.org For example, the intermolecular cyclization of benzocyclobutenols with isocyanates, catalyzed by a rhodium(I) complex, yields isoquinolin-1(2H)-ones through a selective C-C bond cleavage. organic-chemistry.org Similarly, a three-component reaction of benzocyclobutenols, isonitriles, and sulfonyl azides under rhodium(I) catalysis produces isoquinolin-1(2H)-imines. organic-chemistry.org

Another powerful strategy is the rhodium-catalyzed oxidative cross-coupling and cyclization of aryl aldimines with alkynes. nih.govacs.orglookchem.com This process, often utilizing a catalyst like [Cp*Rh(MeCN)₃][SbF₆]₂, affords 3,4-disubstituted isoquinolines in good yields and with high regioselectivity. acs.orglookchem.com The reaction is believed to proceed through a reductive elimination from a rhodium(III) species to form the C-N bond. nih.govacs.org When unsymmetrical alkynes are used, the larger substituent is typically placed at the benzylic position away from the nitrogen atom. lookchem.com

Rhodium(III)-catalyzed C-H activation and annulation of aryl oximes with propargyl alcohols have also been developed for the synthesis of isoquinoline N-oxides. researchgate.net Furthermore, the annulation of commercially available primary benzylamines with α-diazo ketones, catalyzed by rhodium, provides a direct route to isoquinolines with high selectivity for the 3- and 4-positions. acs.org This complements methods that use internal alkynes. acs.org

Table 2: Rhodium-Catalyzed Isoquinoline Synthesis

| Starting Materials | Catalyst | Key Feature | Product | Reference |

|---|---|---|---|---|

| Benzocyclobutenols, Isocyanates | Rh(I) catalyst | C-C bond cleavage | Isoquinolin-1(2H)-ones | organic-chemistry.org |

| Aryl aldimines, Alkynes | [Cp*Rh(MeCN)₃][SbF₆]₂ | Oxidative cross-coupling/cyclization | 3,4-disubstituted isoquinolines | acs.orglookchem.com |

| Primary benzylamines, α-diazo ketones | Rhodium catalyst | Annulation | 3- and 4-substituted isoquinolines | acs.org |

| Aryl oximes, Propargyl alcohols | Rh(III) catalyst | C-H activation/annulation | Isoquinoline N-oxides | researchgate.net |

| Benzimidates, Diazodiesters/Diazoketoesters | Rh(III) catalyst | C-H activation/C-N cyclization | Substituted isoquinolines | rsc.orgnih.gov |

Cobalt-Catalyzed C-H Coupling/Cyclization

Cobalt-catalyzed reactions have gained prominence as a more sustainable and cost-effective alternative to precious metal catalysis for isoquinoline synthesis. globethesis.comresearchgate.net These methods often utilize a directing group to achieve C-H activation and subsequent cyclization.

A notable example involves a cobalt-catalyzed synthesis of isoquinolines via C-H coupling/cyclization with alkynes, assisted by a bidentate 2-hydrazinylpyridine directing group. organic-chemistry.org This approach demonstrates high catalytic reactivity without the need for expensive ligands. organic-chemistry.org

Another strategy employs a monodentate directing group, such as an imine on a benzimidate substrate, in a tandem cyclization with sulfoxonium ylides catalyzed by a cobalt salt. globethesis.com The reaction proceeds through the formation of a five-membered cobaltacycle intermediate after C-H bond activation. globethesis.com The synthesis of 3-arylisoquinolines has also been achieved through a Co(II)-mediated decarboxylative/desilylative C-H activation/annulation reaction, using alkynyl carboxylic acids and alkynyl silanes as terminal alkyne precursors. researchgate.net

The synthesis of isoquinolines from benzimidates and alkynes via cobalt(III)-catalyzed C-H functionalization/cyclization has also been reported, providing another efficient route to this important heterocyclic scaffold. acs.org

Table 3: Cobalt-Catalyzed Isoquinoline Synthesis

| Starting Materials | Catalyst System | Key Feature | Product | Reference |

|---|---|---|---|---|

| Aryl compounds with 2-hydrazinylpyridine directing group, Alkynes | Cobalt catalyst | Bidentate directing group | Isoquinolines | organic-chemistry.org |

| Benzimidates, Sulfoxonium ylides | Cobalt salt, Imine directing group | Monodentate directing group | Isoquinolines | globethesis.com |

| Benzimidates, Alkynes | Co(III) catalyst | C-H functionalization/cyclization | Isoquinolines | acs.org |

| Aryl compounds, Alkynyl carboxylic acids/silanes | Co(II) catalyst | Decarboxylative/desilylative C-H activation | 3-arylisoquinolines | researchgate.net |

Silver-Catalyzed Cyclization Processes

Silver-catalyzed reactions offer a unique approach to the synthesis of isoquinoline derivatives, often proceeding through radical or electrophilic cyclization pathways. nih.govresearchgate.net Silver salts are advantageous due to their ready availability, low toxicity, and stability. researchgate.net

One efficient method involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. organic-chemistry.orgnih.gov This reaction proceeds smoothly in moderate to good yields and tolerates a variety of functional groups, providing a novel route to substituted isoquinolines. nih.gov

Silver triflate (AgOTf) has been shown to be an effective catalyst for the cyclization of o-alkynylbenzaldoximes with isocyanates, leading to the synthesis of 1-amino-isoquinolines. nih.gov This reaction proceeds via an electrophilic cyclization followed by a [3+2] cycloaddition/rearrangement under an air atmosphere. nih.gov

Furthermore, silver nitrate (B79036) (AgNO₃) in combination with potassium persulfate (K₂S₂O₈) can be used to catalyze radical cascade cyclizations. acs.org While the specific synthesis of 4-(4-isopropylbenzoyl)isoquinoline via this method is not detailed, the general strategy of using silver-catalyzed radical reactions to form heterocyclic structures is well-established. acs.org

Table 4: Silver-Catalyzed Isoquinoline Synthesis

| Starting Materials | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-alkynyl benzyl azides | Silver catalyst | Cyclization | Substituted isoquinolines | organic-chemistry.orgnih.gov |

| o-alkynylbenzaldoximes, Isocyanates | AgOTf | Electrophilic cyclization/[3+2] cycloaddition/rearrangement | 1-amino-isoquinolines | nih.gov |

| 2-functionalized benzaldehydes, 1,3-dicarbonyl compounds | AgNO₃/K₂S₂O₈ | Radical cascade cyclization | Dicarbonyl heterocycles | acs.org |

Introduction of the Benzoyl Moiety at the C-4 Position of the Isoquinoline Core

Once the isoquinoline scaffold is constructed, the next critical step is the introduction of the benzoyl group at the C-4 position. This can be achieved through various acylation methodologies.

Acylation Methodologies utilizing Benzoyl Chlorides

The direct acylation of isoquinolines can be challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution. thieme-connect.de However, under specific conditions, acylation can be achieved.

One approach involves the acylation of organometallic derivatives of isoquinoline. For instance, 1-, 3-, and 4-(trimethylstannyl)isoquinolines can be acylated with benzoyl chloride in the presence of a palladium catalyst to give the corresponding benzoylated derivatives. thieme-connect.de The reaction is generally less efficient for the 4-isomer compared to the 1- and 3-isomers. thieme-connect.de

Another route to consider is the Friedel-Crafts acylation. While direct Friedel-Crafts acylation of isoquinoline itself is not typically effective, derivatives with activating groups may undergo this reaction. For example, 4-dimethylaminoquinoline undergoes smooth trifluoroacetylation at the C-3 position, suggesting that appropriately substituted isoquinolines might be amenable to acylation at C-4. iust.ac.ir

The synthesis of related benzoyl chlorides, such as 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, can be achieved by reacting the corresponding benzoic acids with thionyl chloride. google.com This highlights a general method for preparing the necessary acylating agents.

Strategies for Selective Benzoylation at C-4

Achieving selective functionalization at the C-4 position of the isoquinoline ring is a significant synthetic challenge. rsc.orgnih.gov Several strategies have been developed to address this.

One strategy involves the de novo construction of the isoquinoline ring with the desired C-4 substituent already in place. nih.gov Another common approach is the cross-coupling reaction of a pre-functionalized isoquinoline, such as a 4-halo- or 4-boronate-substituted isoquinoline. nih.gov For example, 4-phenylisoquinoline (B177005) can be synthesized by the Suzuki coupling of diethyl(isoquinolin-4-yl)borane with bromobenzene. thieme-connect.de A similar approach could be envisioned for the synthesis of this compound.

Direct C-4 functionalization methods are also emerging. A metal- and activating group-free method for the C-4 alkylation of isoquinolines has been developed using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. nih.govacs.orgresearchgate.net This reaction proceeds via a temporary dearomatization of the isoquinoline ring. nih.govacs.orgresearchgate.net While this method focuses on alkylation, it demonstrates a pathway for selective C-4 functionalization that could potentially be adapted for benzoylation.

Furthermore, the diastereoselective, catalytic, and modular C(sp³)–C(sp³) coupling of vicinally functionalized dihydroisoquinolones has been reported, providing access to C4-quaternary and homobenzylic dihydroisoquinolones. rsc.org This highlights the possibility of introducing complex substituents at the C-4 position, which could be a precursor to the desired benzoyl group.

Recent research has also demonstrated the C4-selective (hetero)arylation of pyridines using N-aminopyridinium salts as electrophiles. nih.govresearchgate.net This methodology, which proceeds under mild, base-mediated conditions, could potentially be extended to isoquinolines for the introduction of an aryl group that could be further elaborated to the desired benzoyl moiety.

Synthesis of the 4-Isopropylphenyl Moiety

The construction of this compound necessitates the preparation of a reactive form of the 4-isopropylbenzoyl group, which can then be introduced into the isoquinoline structure.

The synthesis of 4-isopropylbenzoyl chloride is a key step in traditional routes for acylating the isoquinoline scaffold. A common and effective method for preparing 4-alkylbenzoyl chlorides is the Friedel-Crafts acylation of the corresponding alkylbenzene. In this case, cumene (B47948) (isopropylbenzene) serves as the starting material. The reaction is typically carried out using an acylating agent such as oxalyl chloride in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). This method is advantageous as it tends to produce the para-substituted isomer in good yield, free from significant amounts of positional isomers. The reaction conditions, such as temperature and the rate of addition, are optimized to maximize the yield of the desired acid chloride while minimizing the formation of byproducts like the corresponding 4,4'-disubstituted benzophenone.

Alternatively, 4-isopropylbenzoic acid can be synthesized first, followed by conversion to the acid chloride. The acid can be prepared by the oxidation of 4-isopropylacetophenone, which itself is generated through the acylation of cumene. However, this two-step process is lengthier. Once the 4-isopropylbenzoic acid is obtained, it can be converted to 4-isopropylbenzoyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The introduction of the 4-isopropylbenzoyl group at the C4 position of the isoquinoline ring is a challenging yet crucial transformation. Direct Friedel-Crafts acylation of the isoquinoline core is often problematic due to the deactivation of the ring system by the nitrogen atom and potential side reactions. However, modern synthetic methods offer several pathways to achieve C4-acylation.

One of the most promising and contemporary methods is the transition-metal-free oxidative cross-dehydrogenative coupling (CDC) reaction. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This approach allows for the direct acylation of isoquinolines using arylmethanols as the acylating agents. organic-chemistry.orgresearchgate.net In a plausible synthesis of this compound, isoquinoline would be reacted with (4-isopropylphenyl)methanol. This reaction is typically mediated by a strong oxidant, such as potassium persulfate (K₂S₂O₈), and a phase-transfer catalyst like methyltrioctylammonium chloride (Aliquat 336) in a suitable solvent such as acetonitrile (B52724) at elevated temperatures. organic-chemistry.orgresearchgate.net This method is highly attractive due to its atom economy and avoidance of pre-functionalized starting materials.

Another strategy involves the de novo construction of the isoquinoline ring with the desired substituent already in place. For instance, a Bischler-Napieralski or a Pictet-Spengler reaction could be envisioned, starting from a β-phenylethylamine derivative that already contains the 4-isopropylbenzoyl moiety. pharmaguideline.comwikipedia.org However, the synthesis of such a precursor could be complex.

Recent advances have also demonstrated the C4-alkylation of isoquinolines using vinyl ketones in the presence of benzoic acid, which proceeds via a temporary dearomatization of the isoquinoline ring. nih.govresearchgate.net While this method introduces an alkyl chain with a carbonyl group, it provides a synthetic handle that could potentially be further manipulated to achieve the desired aroyl structure.

| Method | Description | Key Reagents | Advantages | Reference(s) |

| Oxidative CDC | Direct C-H acylation of isoquinoline using an arylmethanol. | K₂S₂O₈, Aliquat 336 | Transition-metal-free, high atom economy. | organic-chemistry.org, researchgate.net |

| C4-Alkylation | Reaction of isoquinoline with a vinyl ketone. | Benzoic acid, vinyl ketone | Metal-free, provides a carbonyl handle for further synthesis. | nih.gov, researchgate.net |

| Bischler-Napieralski | Cyclization of an acylated β-phenylethylamine. | POCl₃ or P₂O₅ | Classic and well-established method. | pharmaguideline.com, wikipedia.org |

Green Chemistry Principles in the Synthesis of Isoquinoline Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like isoquinolines to reduce environmental impact and improve sustainability.

A significant goal in green synthesis is the reduction or elimination of hazardous solvents and toxic metal catalysts. Solvent-free, or solid-state, reactions can lead to higher efficiency, shorter reaction times, and easier product separation. For instance, multicomponent reactions to produce isoquinoline derivatives have been successfully carried out under solvent-free conditions at room temperature, often resulting in excellent yields.

Metal-free synthesis is another cornerstone of green chemistry, as it avoids the use of often toxic, expensive, and difficult-to-remove metal catalysts. The development of metal-free oxidative cycloaddition reactions and other annulation techniques provides access to isoquinolone and isoquinoline derivatives without metal-based reagents. nih.gov For example, the C4-alkylation of isoquinolines can be achieved under metal-free conditions using benzoic acid and a vinyl ketone. nih.govresearchgate.net

Electrochemical synthesis offers a powerful and sustainable alternative to traditional methods. By using electricity as a "reagent," it can minimize the use of chemical oxidants and reductants, often leading to cleaner reaction profiles and milder conditions. Electrochemical methods have been developed for the synthesis of various isoquinoline derivatives, such as isoquinoline sulfone compounds. These reactions can be performed without the need for external oxidants or catalysts, are environmentally friendly, and often proceed with high efficiency.

The development of environmentally benign catalytic systems is central to green chemistry. This includes the use of recyclable catalysts and catalysts that can operate in green solvents like water or polyethylene (B3416737) glycol (PEG). For example, a ruthenium(II) complex in PEG-400 has been used as a homogeneous and recyclable catalyst for the synthesis of 1-phenylisoquinoline (B189431) derivatives. This system offers the advantages of a simple extraction procedure for product isolation and the use of a biodegradable solvent.

Nanocatalysts are also gaining prominence in green synthesis due to their high surface area-to-volume ratio, which can lead to enhanced catalytic activity and selectivity. Various nanocatalysts have been employed for the synthesis of quinoline (B57606) and isoquinoline derivatives, often under solvent-free conditions or in environmentally friendly solvents.

| Green Chemistry Principle | Approach | Example | Benefits |

| Solvent-Free Conditions | Multicomponent reactions without a solvent. | Synthesis of isoquinazoline derivatives at room temperature. | Reduced waste, easy product separation, high yields. |

| Metal-Free Conditions | Oxidative cycloaddition/annulation. | Brominative annulation for 4-bromoisoquinolines. | Avoids toxic and expensive metals. |

| Electrochemical Synthesis | Using electricity to drive reactions. | Synthesis of isoquinoline sulfones. | Minimizes chemical reagents, mild conditions, high efficiency. |

| Benign Catalytic Systems | Recyclable catalysts in green solvents. | Ru(II)/PEG-400 for isoquinoline synthesis. | Catalyst reusability, biodegradable solvent. |

Reaction Mechanisms and Chemical Transformations of 4 4 Isopropylbenzoyl Isoquinoline

Mechanistic Pathways of Isoquinoline (B145761) Formation Relevant to 4-(4-Isopropylbenzoyl)isoquinoline Precursors

The synthesis of the isoquinoline core of this compound can be achieved through several established methods, each involving distinct mechanistic pathways. These reactions are crucial for constructing the fundamental heterocyclic framework.

Several classical isoquinoline syntheses rely on intramolecular electrophilic aromatic substitution for the critical ring-closing step. The Bischler-Napieralski reaction, for instance, involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid like phosphoryl chloride or phosphorus pentoxide. gcwgandhinagar.compharmaguideline.com The mechanism proceeds through the formation of an electrophilic nitrilium ion, which then attacks the electron-rich aromatic ring to form a 3,4-dihydroisoquinoline (B110456). Subsequent dehydrogenation yields the aromatic isoquinoline.

Another important method is the Pomeranz-Fritsch reaction, which utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.org The reaction proceeds through the formation of a Schiff base, followed by cyclization driven by electrophilic attack of a carbocation on the benzene (B151609) ring.

The Pictet-Gams reaction is a modification of the Bischler-Napieralski synthesis that uses a β-hydroxy-β-phenylethylamine, leading directly to the isoquinoline without the need for a separate dehydrogenation step. pharmaguideline.com

While less common for the initial construction of the isoquinoline ring, radical reactions can be employed in subsequent transformations. For instance, the deoxygenation of isoquinoline N-oxides, which can be formed by treating the isoquinoline with hydrogen peroxide or peracids, can be achieved through radical pathways. quimicaorganica.org These N-oxides can be reduced back to the parent isoquinoline.

The Pictet-Spengler reaction provides a powerful method for synthesizing tetrahydroisoquinolines, which can then be oxidized to isoquinolines. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone to form a Schiff base. pharmaguideline.comwikipedia.org Subsequent acid-catalyzed cyclization proceeds via an electrophilic iminium ion intermediate that attacks the aromatic ring. The presence of electron-donating groups on the aromatic ring facilitates this cyclization, sometimes allowing the reaction to proceed under mild conditions. pharmaguideline.com

Reactivity of the Isoquinoline Nitrogen Atom (e.g., Protonation, Lewis Acid Adduct Formation)

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a weak base and a nucleophile. tutorsglobe.com

Protonation: Isoquinoline readily reacts with strong acids to form isoquinolinium salts. quimicaorganica.orgtutorsglobe.com

Lewis Acid Adduct Formation: The nitrogen atom can also coordinate with Lewis acids, such as boron trifluoride. tutorsglobe.comthieme-connect.de This interaction makes the isoquinoline ring more susceptible to nucleophilic attack. thieme-connect.de

Alkylation and Acylation: As a nucleophile, the nitrogen can be alkylated and acylated, leading to the formation of N-alkyl and N-acylisoquinolinium salts. quimicaorganica.org

Reactions at the C-4 Position of the Isoquinoline Core

The C-4 position of the isoquinoline ring is activated towards electrophilic substitution. rsc.org This reactivity is crucial for the introduction of substituents at this position. A study on the electrophilic reactivity of isoquinoline showed the positional reactivity order to be 4 > (phenyl) > 5 = 7 > 8 > 6 > 3 > 1. rsc.org

A method for the C-4 alkylation of isoquinolines has been developed using a temporary dearomatization strategy. acs.orgresearchgate.net This involves the reaction of isoquinoline with benzoic acid to form a 1,2-dihydroisoquinoline (B1215523) intermediate, which then acts as a nucleophile. acs.org

Furthermore, C4-substituted isoquinolines can be synthesized from 4-bromoisoquinoline (B23445) via Heck reaction conditions.

Transformations Involving the Benzoyl and Isopropyl Substituents

The benzoyl and isopropyl groups on the this compound molecule also undergo characteristic chemical transformations.

An oxidative cross-dehydrogenative coupling (CDC) method has been developed for the synthesis of C1-benzoyl isoquinolines directly from isoquinolines and methyl arenes. rsc.org This suggests the possibility of forming the benzoyl group on a pre-formed isoquinoline ring system.

Derivatization Strategies for Enhancing Analytical Performance and Research Utility

Derivatization of this compound involves the chemical modification of the core structure to introduce new functional groups or moieties. These modifications are designed to impart desirable characteristics that are not present in the parent compound, thereby expanding its applicability in various scientific domains.

Acylation for Improved Detection

Acylation is a chemical transformation that introduces an acyl group (R-C=O) into a molecule. In the context of this compound, while the molecule itself contains a keto-group, further derivatization, particularly at other reactive sites on the isoquinoline or isopropylbenzoyl moieties (if present), can be explored to enhance its detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

The principle behind this strategy is to attach a tag that improves the ionization efficiency of the analyte, leading to a stronger signal and lower limits of detection. For instance, derivatization of ketone-containing compounds with reagents that introduce a permanently charged group or a readily ionizable moiety is a common strategy in mass spectrometry-based analysis.

While specific studies on the acylation of this compound for improved detection are not extensively documented in publicly available literature, the derivatization of analogous ketone-containing compounds provides a strong precedent. For example, Girard's reagents (Girard's Reagent T and P) are classic derivatizing agents that react with ketones to form hydrazones bearing a quaternary ammonium (B1175870) group. This permanent positive charge significantly enhances the sensitivity of detection in electrospray ionization mass spectrometry (ESI-MS).

Another approach involves the use of reagents like 2-hydrazinopyridine, which reacts with ketones to form hydrazones that exhibit enhanced ionization and characteristic fragmentation patterns in MS/MS analysis, thereby improving both sensitivity and selectivity. The application of such derivatization techniques to this compound could potentially yield derivatives with significantly improved analytical performance.

Table 1: Potential Acylation Reagents for Derivatization of Ketones for Enhanced MS Detection

| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative | Advantage for MS Detection |

| Girard's Reagent T | Ketone | Hydrazone with quaternary ammonium | Permanent positive charge, enhanced ionization |

| Girard's Reagent P | Ketone | Hydrazone with pyridinium | Permanent positive charge, enhanced ionization |

| 2-Hydrazinopyridine | Ketone | Hydrazone | Improved ionization and characteristic fragmentation |

Functionalization for Probe Development

The functionalization of this compound to create molecular probes is a sophisticated strategy aimed at elucidating its biological targets and mechanisms of action. This involves the introduction of specific functional groups that can interact with biological systems in a controlled manner or report on their local environment.

Photoaffinity Probes: One powerful approach is the development of photoaffinity probes. This involves incorporating a photolabile group, such as a phenylazide or a benzophenone, into the structure of this compound. Upon photoactivation with UV light, this group forms a highly reactive species that can covalently bind to nearby interacting proteins or other biomolecules. Subsequent analysis, often using mass spectrometry-based proteomics, can identify these "trapped" binding partners, providing direct evidence of molecular interactions.

Biotinylated Probes: Another widely used strategy is the creation of biotinylated probes. Biotin (B1667282) is a vitamin that exhibits an exceptionally strong and specific interaction with the protein streptavidin. By attaching a biotin tag to this compound, researchers can create a high-affinity handle for the isolation and identification of its binding partners. nih.gov The biotinylated probe is incubated with a biological sample (e.g., cell lysate), and the resulting probe-target complexes are captured on streptavidin-coated beads. nih.gov After washing away non-specific binders, the target proteins can be eluted and identified. nih.gov The design of such probes often includes a linker arm between the isoquinoline scaffold and the biotin moiety to minimize steric hindrance and allow for efficient binding to both the target and streptavidin. nih.gov

Fluorescent Probes: The intrinsic fluorescence of the isoquinoline nucleus can be modulated and enhanced through chemical functionalization to create fluorescent probes. By introducing fluorophores or environmentally sensitive dyes, it is possible to develop probes whose fluorescence properties (e.g., intensity, wavelength, lifetime) change upon binding to a specific target or in response to changes in the local microenvironment (e.g., polarity, pH). These probes are invaluable for visualizing the subcellular localization of the compound and for real-time monitoring of its interactions within living cells using techniques like fluorescence microscopy. Screening of isoquinoline alkaloid libraries using fluorescent probes has been employed to identify new modulators of biological targets. nih.gov

Table 2: Functionalization Strategies for Probe Development

| Probe Type | Functional Group Introduced | Principle of Action | Application |

| Photoaffinity Probe | Phenylazide, Benzophenone | Covalent cross-linking to target upon photoactivation | Identification of direct binding partners |

| Biotinylated Probe | Biotin | High-affinity capture by streptavidin | Pull-down and identification of binding partners |

| Fluorescent Probe | Fluorophore, Solvatochromic dye | Change in fluorescence upon binding or environmental change | Cellular imaging, binding assays |

The development of these derivatized forms of this compound is instrumental in advancing our understanding of its chemical biology and unlocking its full potential as both an analytical standard and a research tool.

Structural Elucidation and Advanced Spectroscopic Characterization

The precise structural assignment of 4-(4-Isopropylbenzoyl)isoquinoline is paramount for understanding its chemical behavior. This is achieved through a combination of modern spectroscopic methods that probe the molecule's atomic nuclei, molecular mass, and functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental information about the chemical environment of each proton and carbon atom in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to exhibit a series of distinct signals corresponding to the protons of the isoquinoline (B145761) ring system and the 4-isopropylbenzoyl group. The aromatic protons of the isoquinoline and the benzoyl moieties would likely appear in the downfield region, typically between 7.0 and 9.5 ppm, due to the deshielding effects of the aromatic rings. The protons of the isopropyl group would present as a septet for the methine proton and a doublet for the two methyl groups in the more upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, a number of distinct signals would be anticipated, corresponding to the carbons of the isoquinoline core, the benzoyl carbonyl group, and the 4-isopropylphenyl substituent. The carbonyl carbon of the benzoyl group is characteristically found in the highly deshielded region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isoquinoline Protons | 7.5 - 9.5 | m |

| Benzoyl Protons | 7.2 - 8.0 | m |

| Isopropyl CH | 3.0 - 3.5 | sept |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Benzoyl) | 190 - 200 |

| Aromatic C (Isoquinoline) | 120 - 155 |

| Aromatic C (Benzoyl) | 125 - 140 |

| Isopropyl CH | 30 - 40 |

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would establish proton-proton couplings within the molecule. This would be particularly useful in tracing the connectivity of the protons within the isoquinoline ring system and the 4-isopropylbenzoyl group, confirming the spin systems present.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. rsc.org This powerful technique allows for the unambiguous assignment of the ¹³C signals based on the known assignments of their attached protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. rsc.org This is crucial for establishing the connectivity between the isoquinoline core and the 4-isopropylbenzoyl substituent, for instance, by observing a correlation between the protons on the benzoyl ring and the carbonyl carbon, and potentially between the protons of the isoquinoline ring and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This can provide valuable information about the three-dimensional structure and preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula of the molecule, confirming its atomic composition. For a molecule with the formula C₂₀H₁₇NO, the expected exact mass would be a key piece of data for its definitive identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the benzoyl ketone, the C=N stretching of the isoquinoline ring, and the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ketone) | 1650 - 1680 |

| C=N Stretch (Isoquinoline) | 1620 - 1650 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

X-ray Crystallography for Three-Dimensional Molecular Structure and Conformation

A typical X-ray crystallography study would yield a set of crystallographic data, which includes:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The symmetry elements of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form.

Torsion Angles: The dihedral angles that define the conformation of the molecule.

This information is crucial for understanding the steric and electronic properties of a molecule and how it interacts with other molecules.

Detailed Research Findings and Data Tables

As of the latest search, no peer-reviewed studies containing the X-ray crystallographic analysis of this compound have been identified. Consequently, no experimental data tables detailing its crystal structure, unit cell parameters, or specific molecular geometry can be provided.

While the synthesis of various isoquinoline derivatives has been reported, the specific crystallographic characterization of this compound is not available in the public domain based on the conducted searches. Therefore, a detailed discussion of its three-dimensional structure and conformation, supported by experimental crystallographic data, is not possible at this time.

Computational Chemistry and Theoretical Investigations of 4 4 Isopropylbenzoyl Isoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in probing the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide deep insights into electron distribution, molecular orbital energies, and reactivity descriptors.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is based on the principle that the energy of the system can be determined from its electron density. For isoquinoline (B145761) and its derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute various electronic properties. figshare.comresearchgate.net

Studies on related isoquinoline structures reveal that DFT can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, DFT is employed to calculate key thermodynamic parameters, offering insights into the molecule's stability. The calculation of properties like the dipole moment, which for the parent isoquinoline molecule is around 2.004 D, helps in understanding the molecule's polarity and its interaction with polar solvents and biological receptors. figshare.com Natural Bond Orbital (NBO) analysis, another component of DFT studies, investigates charge transfer interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability arising from electron delocalization. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Substituted Isoquinoline System

| Property | Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the overall stability of the optimized geometry. |

| Dipole Moment | ~ 2.0 - 4.0 D | Quantifies molecular polarity, influencing solubility and intermolecular forces. figshare.com |

| Rotational Constants | Varies (e.g., in GHz) | Relates to the molecule's moments of inertia, determined from its 3D geometry. figshare.com |

| NBO Stabilization Energy (E2) | Varies (e.g., in kcal/mol) | Measures the strength of intramolecular charge transfer and delocalization, contributing to molecular stability. nih.gov |

Note: This table presents typical data ranges based on studies of related isoquinoline compounds. Actual values for 4-(4-Isopropylbenzoyl)isoquinoline would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us A small gap indicates that a molecule is more polarizable and more chemically reactive. biomedres.us For the parent isoquinoline molecule, a HOMO-LUMO gap of approximately 3.78 eV has been calculated, indicating significant stability. figshare.com The introduction of substituents, such as the 4-isopropylbenzoyl group, would be expected to modulate the energies of these orbitals and thus the reactivity of the entire molecule.

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Isoquinoline

| Orbital | Energy (eV) | Description |

| HOMO | ~ -5.5 to -6.5 | Highest energy orbital containing electrons; associated with electron-donating ability. figshare.com |

| LUMO | ~ -1.0 to 1.8 | Lowest energy orbital without electrons; associated with electron-accepting ability. figshare.com |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 5.0 eV | Energy difference indicating chemical reactivity and kinetic stability. biomedres.us |

Note: This table is illustrative, based on FMO analyses of related heterocyclic systems. The precise values depend on the specific molecular structure and the level of theory used.

Molecular Modeling and Simulation

While quantum mechanics provides a view of the static electronic structure, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules over time.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is particularly important for flexible molecules like this compound, which has rotational freedom around the single bond connecting the benzoyl group to the isoquinoline ring.

Methods such as dihedral driver calculations are employed, where the torsion angle of interest is systematically rotated and the energy of the resulting structure is calculated at each step. nih.gov This process maps out the potential energy surface, revealing low-energy (stable) and high-energy (transitional) conformations. Studies on similar 4-phenyl-substituted tetrahydroisoquinolines have identified energy minima corresponding to specific rotational angles of the phenyl substituent, often showing a preference for pseudo-equatorial positions to minimize steric hindrance. nih.gov Such analyses are crucial for understanding which shape the molecule is likely to adopt when interacting with a biological target.

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.gov An MD simulation can track the positions and velocities of atoms over time, typically on the nanosecond to microsecond scale, revealing fluctuations, conformational changes, and interactions within a simulated environment (e.g., in water or a lipid membrane). nih.govnih.gov

When studying the interaction of a ligand like this compound with a protein, MD simulations are used to assess the stability of the ligand-protein complex. nih.gov After an initial docking pose is established, an MD simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex, and the analysis of intermolecular interactions like hydrogen bonds over the simulation time. nih.gov

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.

The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The resulting scores, often expressed as binding energy (e.g., in kcal/mol), provide a ranking of potential candidates. For isoquinoline-based compounds, docking studies have been used to predict interactions with various enzymes and receptors, such as DNA topoisomerase, proteases, and kinases. nih.gov The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the binding pocket. nih.gov This information is invaluable for rationalizing structure-activity relationships and designing more potent and selective inhibitors.

Table 3: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A more negative value suggests a stronger predicted binding affinity. |

| Interacting Residues | Lys72, Glu91, Leu135, Val159 | Amino acids in the active site forming key contacts with the ligand. |

| Types of Interactions | Hydrogen bond with Glu91; Hydrophobic interactions with Leu135, Val159 | Specific forces stabilizing the ligand-protein complex. |

| Predicted Inhibition Constant (Ki) | Varies (e.g., in µM or nM) | A theoretical estimation of the concentration required to inhibit the target protein. |

Note: This table is a hypothetical representation of typical docking results and does not reflect an actual experiment.

Ligand-Protein Binding Energy Calculations

The calculation of ligand-protein binding energy is a cornerstone of computational drug discovery, providing critical insights into the affinity of a molecule for its biological target. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) are employed to predict these binding energies, guiding the optimization of lead compounds. However, a comprehensive search of existing research yields no specific data on the ligand-protein binding energy calculations for this compound. While studies on other isoquinoline derivatives have demonstrated the utility of these methods in predicting binding affinities nih.govnih.gov, the absence of such analyses for the target compound means its binding energetics remain purely speculative.

Identification of Key Interacting Residues

Understanding the specific amino acid residues within a protein's binding pocket that interact with a ligand is crucial for rational drug design. Molecular docking and molecular dynamics (MD) simulations are powerful tools used to elucidate these interactions, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. For various isoquinoline derivatives, these methods have successfully identified critical residues in target proteins such as phosphoinositide 3-kinase (PI3K) and the imidazoline1 binding site pa2online.orgnih.gov. However, without any published molecular modeling studies on this compound, the key residues it may interact with in any given protein target are unknown.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical relationships that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of novel compounds and for understanding the molecular features that drive a particular biological response.

Computational Descriptors for Predicting Interactions

A wide array of computational descriptors, including electronic, steric, and hydrophobic parameters, are used in QSAR and QSPR studies to quantify the structural features of molecules. For various classes of isoquinoline derivatives, QSAR studies have successfully identified descriptors that correlate with their inhibitory activities against targets like Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and their antibacterial effects pa2online.org. These descriptors provide a basis for predicting the interactions of new derivatives. In the absence of any QSAR or QSPR studies on this compound, the specific computational descriptors that would be predictive of its interactions have not been determined.

Correlation of Structural Features with Biological Activities at the Molecular Level

By establishing a correlation between structural features and biological activity, QSAR studies can provide a detailed understanding of the structure-activity relationship (SAR) at the molecular level. For instance, research on other isoquinoline-containing compounds has revealed the importance of specific substitutions and their influence on binding affinity and biological function nih.gov. Unfortunately, due to the lack of dedicated research, no such correlations have been established for this compound. Its unique combination of an isoquinoline core with a 4-isopropylbenzoyl substituent presents a novel chemical space for which the structure-activity landscape is yet to be mapped.

Medicinal Chemistry Principles and Biological Target Identification Molecular Level

Modulation of Enzyme Activity by Isoquinoline (B145761) Scaffolds

The structural framework of isoquinoline allows for diverse chemical modifications, leading to compounds that can selectively interact with and modulate the activity of various enzymes.

Inhibition of Esterases (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. The isoquinoline core is a feature of several cholinesterase inhibitors. nih.gov

Research has shown that isoquinoline alkaloids can exhibit significant inhibitory activity against both AChE and BChE. For instance, berberine (B55584), a well-known isoquinoline alkaloid, has demonstrated potent dual inhibition of both enzymes. nih.gov Studies on a series of isoquinoline alkaloids revealed that berberine had the highest AChE inhibition with an IC50 value of 0.72 ± 0.04 μg/mL. nih.gov Other isoquinoline alkaloids like palmatine (B190311) and (-)-corydalmine have also been identified as promising cholinesterase inhibitors. nih.gov

Furthermore, synthetic derivatives of 1-benzylisoquinoline (B1618099) and 3,4-dihydroisoquinoline (B110456) have been explored as potential AChE and BChE inhibitors. nih.govnih.gov Molecular docking studies suggest that the tetrahydroisoquinoline fragment can fit into the catalytic active site of BChE, engaging in π-π and cation-π interactions with key residues like W82. nih.gov A series of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives were designed, and some showed improved BChE inhibitory activity and good selectivity over AChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Isoquinoline Alkaloids nih.govsemanticscholar.org

| Compound | AChE IC50 (µg/mL) | BChE IC50 (µg/mL) |

| Berberine | 0.72 ± 0.04 | - |

| Palmatine | 6.29 ± 0.61 | - |

| (-)-Sinactine | 11.94 ± 0.44 | - |

| Dehydrocavidine | 15.01 ± 1.87 | - |

| Sanguinarine | 1.85 (5.57 µM) | - |

| Chelerythrine | 0.25 (0.72 µM) | - |

| Protopine | - | 69.81 µM |

| Galanthamine (Reference) | 0.74 ± 0.01 | - |

Interaction with Kinases (e.g., Protein Kinase B, Anaplastic Lymphoma Kinase, Cyclic AMP-Dependent Protein Kinase)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. The isoquinoline scaffold has been a valuable template for the development of kinase inhibitors.

Protein Kinase B (Akt): Isoquinoline-pyridine-based compounds have been investigated as antagonists of Protein Kinase B (Akt). nih.gov While a lead compound showed poor pharmacokinetic properties, chemical modifications, such as chlorination at the C-1 position of the isoquinoline ring, were explored to improve its profile, though this led to a significant drop in potency. nih.gov Further structure-activity relationship studies led to an amino analog that demonstrated significant tumor growth inhibition in a mouse xenograft model. nih.gov Additionally, structure-based design has led to isoquinoline-5-sulfonamide (B1244767) inhibitors of PKB. nih.gov

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase involved in the development of several cancers. nih.govnih.gov While specific data on 4-(4-Isopropylbenzoyl)isoquinoline is not available, the broader class of isoquinolines has been explored for ALK inhibition. For instance, in silico studies of a 4-hydroxy-2-quinolone analogue, a related heterocyclic compound, showed good stability and significant interactions within the active site of ALK. mdpi.com

Cyclic AMP-Dependent Protein Kinase (PKA): A variety of isoquinoline derivatives have been synthesized and identified as potent and selective inhibitors of the catalytic subunit of PKA. nih.gov Some 1,3-disubstituted and 1,3,4-trisubstituted isoquinolines exhibit IC50 values in the nanomolar range (30-50 nM) and act as competitive inhibitors with respect to ATP. nih.gov The isoquinolinesulfonamide (B3044496) H-89 is another well-known selective inhibitor of PKA. nih.gov

Inhibition of Phosphodiesterase-4 (PDE-4)

Phosphodiesterase-4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which can produce anti-inflammatory effects. Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE4 inhibitors. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions on the C-3 side chain phenyl ring, such as a methoxy (B1213986) group or a halogen atom at the ortho-position, enhanced both inhibitory activity and selectivity for the PDE4B isoform. nih.govresearchgate.net

Carbonic Anhydrase and Urease Inhibition

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are targets for the treatment of glaucoma and some cancers. acs.org A class of 1-(cyclo)alkylisoquinolines containing a sulfonamide group has been explored for CA inhibitory effects. acs.orgnih.gov These studies have shown that small substituents at the C-1 position of the isoquinoline scaffold can control both the potency and selectivity of inhibition against different human CA isoforms. acs.orgnih.gov While not directly an isoquinoline, the related quinoline (B57606) scaffold has also been used to design water-soluble sulfonamides that are effective, topically administered intraocular pressure lowering agents. nih.gov

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. It is a virulence factor for some bacteria, such as Helicobacter pylori. While direct studies on this compound are not available, other heterocyclic scaffolds like quinazolinones have been synthesized and shown to be potent urease inhibitors. researchgate.net The search for novel urease inhibitors is an active area of research. nih.gov

Molecular Interactions with Receptors and Biomolecules

Beyond enzymes, isoquinoline derivatives have been designed to interact with various cellular receptors.

Estrogen Receptor Alpha (ERα) and Epidermal Growth Factor Receptor (EGFR) Binding

Estrogen Receptor Alpha (ERα): ERα is a key target in the treatment of hormone-dependent breast cancers. Tetrahydroisoquinoline derivatives have been identified as potent and selective estrogen receptor modulators (SERMs). nih.govnih.gov Through high-throughput screening and subsequent optimization, analogues with nanomolar potency in cell-based assays have been developed. nih.gov X-ray crystallography has revealed that these tetrahydroisoquinoline ligands bind to the same cleft of the ERα ligand-binding domain as the known SERM, raloxifene, demonstrating comparable binding modes. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a target for cancer therapy. nih.govmdpi.com Isoquinoline-tethered quinazoline (B50416) derivatives have been synthesized and shown to have enhanced inhibitory activity against HER2, a member of the EGFR family, over EGFR itself. nih.govrsc.org The aporphine-type isoquinoline alkaloid, dicentrine, has demonstrated preferential cytotoxicity towards cells overexpressing a constitutively active mutant of EGFR. nih.gov

Binding to Nucleic Acids (DNA/RNA) and Associated Mechanisms

The isoquinoline scaffold is a fundamental structure in a variety of molecules that are known to interact with nucleic acids, which are the carriers of genetic information. nih.gov While direct studies on this compound are not extensively documented, the behavior of related isoquinoline alkaloids provides a strong indication of its potential mechanisms. Many compounds within this class exhibit the ability to bind to both DNA and RNA, an interaction that is often central to their biological activity. nih.gov

The mechanisms of this binding are diverse. A primary mode of interaction is intercalation , where the planar aromatic rings of the isoquinoline structure insert themselves between the base pairs of the DNA double helix. This action can lead to structural distortions, unwinding of the helix, and interference with the cellular machinery that reads the genetic code. For example, certain indenoisoquinoline derivatives, which share the core isoquinoline structure, are known to stabilize the complex formed between topoisomerase I and DNA. nih.gov By doing so, they prevent the enzyme from resealing the DNA strand breaks it creates, which is a critical step in DNA replication and repair. This ultimately leads to cell death, a mechanism exploited in some anticancer therapies. nih.gov

Another potential mechanism is groove binding , where the molecule fits into the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions between the molecule and the DNA. The specific binding mode and its affinity are influenced by the substituents on the isoquinoline ring system. nih.gov The presence of the 4-isopropylbenzoyl group on the isoquinoline core of the title compound likely influences its electronic and steric properties, which would, in turn, affect its specific binding preferences and the stability of the resulting nucleic acid-molecule complex.

Furthermore, some isoquinoline derivatives have been observed to induce DNA fragmentation , which is another pathway to cellular disruption. researchgate.net The elucidation of these precise binding modes and the energetic factors that govern them is a continuing area of research that provides a framework for designing new therapeutic agents. nih.gov

Antimicrobial and Antifungal Activity at the Molecular Levelnih.govnih.gov

The isoquinoline framework is a well-established pharmacophore in the development of antimicrobial and antifungal agents. researchgate.netnih.gov Numerous natural and synthetic isoquinoline derivatives have demonstrated significant activity against a wide array of pathogenic microorganisms, including drug-resistant strains. ontosight.airesearchgate.netnih.gov

Structure-Activity Relationships for Inhibition of Pathogenic Microorganismsnih.govnih.gov

The effectiveness of isoquinoline derivatives against pathogenic microbes is highly dependent on their specific molecular structure. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, have revealed several key features that enhance the antimicrobial and antifungal properties of these compounds. ontosight.ainih.gov

For antibacterial activity, the nature and position of substituents on the isoquinoline core are critical. For instance, studies on pyrimidoisoquinolinquinones and quinolinequinones have shown that modifying properties like hydrophobicity and the chain length of attached functional groups can dramatically alter their potency. mdpi.comnih.gov In some series, halogenated substituents, such as chloro and fluoro groups, have been shown to confer remarkable bactericidal activity. ontosight.ai For a series of 4H-4-oxoquinolizines, the steric bulk, electronic environment, and stereochemistry of the substituent at the C-8 position were found to be crucial for the antibacterial profile. nih.gov

Regarding antifungal activity, similar principles apply. The presence of chlorinated derivatives in certain series of isoquinoline esters and carbamates led to the greatest antifungal effects. ontosight.ai For other classes of compounds, such as naphthalen-2-acyl imidazolium (B1220033) salts, specific alkoxy groups were key to potent anti-Candida activity. eurekaselect.com A review of over 200 isoquinoline alkaloids identified that for certain types, a quaternary nitrogen atom and a methylenedioxy group were important features for enhancing both antibacterial and antifungal action. nih.govtechnologynetworks.com